molecular formula C9H11N3OS2 B13200805 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde

2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13200805
M. Wt: 241.3 g/mol
InChI Key: KGGNYGJMTNWMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H11N3OS2 and a molecular weight of 241.33 g/mol . This compound features a unique structure that includes a dithiazepane ring fused to a pyrimidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde largely depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity through binding interactions. The dithiazepane ring and pyrimidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,5-Thiadiazepan-5-yl)pyrimidine-5-carbaldehyde: Similar structure but with a thiadiazepane ring.

    2-(1,2,5-Oxadiazepan-5-yl)pyrimidine-5-carbaldehyde: Contains an oxadiazepane ring instead of a dithiazepane ring.

Uniqueness

2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H11N3OS2

Molecular Weight

241.3 g/mol

IUPAC Name

2-(1,2,5-dithiazepan-5-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3OS2/c13-7-8-5-10-9(11-6-8)12-1-3-14-15-4-2-12/h5-7H,1-4H2

InChI Key

KGGNYGJMTNWMQT-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCN1C2=NC=C(C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.